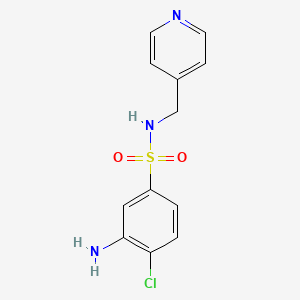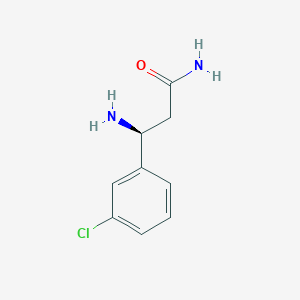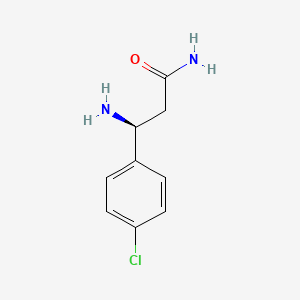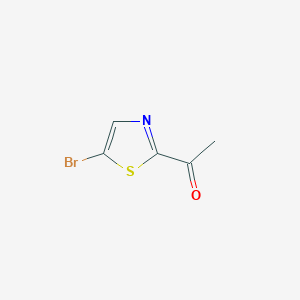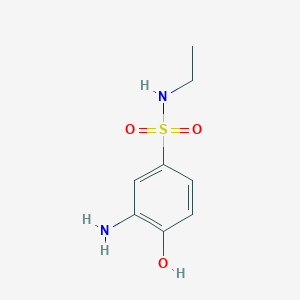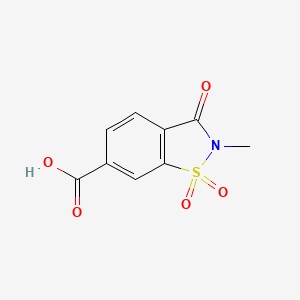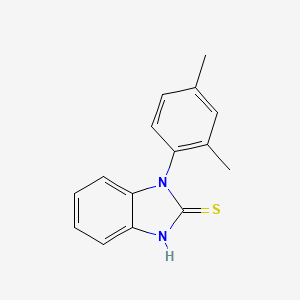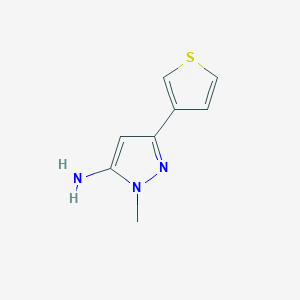
1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine, or MTTP, is an organic compound with a wide range of applications in scientific research. It is a pyrazolamine derivative with a thiophene ring attached to the nitrogen atom. MTTP has been studied for its potential to act as a neuroprotective agent and its ability to modulate the activity of several enzymes.
Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The thiophene moiety, in particular, is a common feature in molecules with electronic properties, making it valuable for constructing conductive polymers .
Medicinal Chemistry
In medicinal chemistry, “1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” is explored for its potential pharmacological properties. Pyrazole derivatives have been studied for their anticancer activities against various cancer cell lines, with some showing promising inhibitory effects on cell growth .
Agriculture
The compound’s derivatives could be used to develop new pesticides or herbicides. Its structural analogs have shown bioactivity against certain pests and plant diseases, which could lead to safer and more effective agricultural chemicals .
Material Science
In material science, thiophene derivatives are used to create novel materials with specific electronic and optical properties. They are particularly important in the field of organic electronics, where they are used to construct organic semiconductors, solar cells, and light-emitting diodes .
Environmental Science
“1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” and its derivatives can be utilized in environmental monitoring and remediation. For instance, they can be part of sensors that detect pollutants or toxic substances in water and soil .
Biochemistry
In biochemistry, the compound can be used to study protein interactions and enzyme kinetics. Its ability to bind with various biomolecules makes it a useful probe in understanding biological pathways and mechanisms .
Pharmacology
The compound’s role in pharmacology is significant due to its potential as a lead compound for drug development. Its structural framework is conducive to modifications that can enhance its interaction with biological targets, leading to new therapeutic agents .
Anti-biofilm Agents
Lastly, derivatives of “1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” have been investigated as inhibitors of bacterial biofilm formation. This is a critical area of research in the fight against antibiotic-resistant infections, as biofilms are known to protect bacteria from conventional treatments .
Propriétés
IUPAC Name |
2-methyl-5-thiophen-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-11-8(9)4-7(10-11)6-2-3-12-5-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZGHJLZPBECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)
